Diethyl(methacryloyloxyethyl)phosphonate

Description

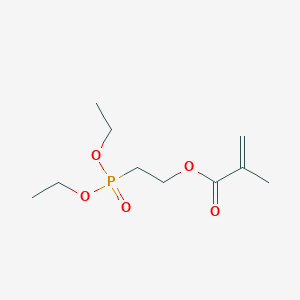

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19O5P |

|---|---|

Molecular Weight |

250.23 g/mol |

IUPAC Name |

2-diethoxyphosphorylethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)8-7-13-10(11)9(3)4/h3,5-8H2,1-2,4H3 |

InChI Key |

ZQBWPISHKSLENR-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCOC(=O)C(=C)C)OCC |

Origin of Product |

United States |

Synthesis and Characterization

Synthesis of this compound

The synthesis of dialkyl 2-(methacryloyloxyethyl) phosphonates, including the diethyl variant, is commonly achieved through the Michaelis-Becker reaction. chemicalbook.com This method is noted for its advantageous mild reaction conditions and the use of non-corrosive and moisture-insensitive reagents. chemicalbook.com An alternative route involves the reaction of dimethyl (2-hydroxyethyl)phosphonate with methacryloyl chloride in the presence of triethylamine (B128534) in a solvent like dichloromethane. The resulting phosphonate (B1237965) can then be isolated and purified. These synthetic strategies provide reliable methods for producing the monomer for subsequent polymerization and material fabrication.

Physicochemical Properties

The specific properties of this compound are crucial for its application. While comprehensive experimental data is not widely available in the public literature, its fundamental properties can be defined by its chemical structure.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉O₅P |

| Molecular Weight | 238.22 g/mol |

| Appearance | Typically a liquid (by structural analogy) |

| Key Functional Groups | Methacrylate (B99206), Phosphonate Ester |

Polymerization Behavior

This compound readily undergoes free-radical polymerization due to its methacrylate group. The kinetics of the bulk polymerization of dialkyl(methacryloyloxyethyl) phosphonates can be effectively studied using techniques such as Differential Scanning Calorimetry (DSC). chemicalbook.com Research on similar phosphonate-bearing monomers shows they proceed through thermal free-radical initiation, exhibiting kinetics typical of an ideal free-radical polymerization with bimolecular termination. sigmaaldrich.com More advanced techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have also been successfully employed to synthesize well-defined polymers containing phosphonate methacrylate monomers, allowing for good control over molecular weight. drugbank.com This controlled polymerization is crucial for creating tailored materials for high-performance applications such as anticorrosion coatings and biomedical materials. drugbank.com

Applications in Advanced Materials

Flame Retardant Applications

A primary application of organophosphorus compounds in polymer science is flame retardancy, and this compound is no exception. When copolymerized into a polymer matrix, the phosphonate group can significantly enhance the material's resistance to fire. Phosphorus-containing compounds can act as flame retardants in both the gas phase, by releasing phosphorus radicals that quench flame-propagating radicals, and the condensed phase, by promoting the formation of a protective char layer on the polymer's surface. This char layer acts as a thermal barrier, slowing down the processes of combustion and thermal degradation. epa.gov The covalent bonding of the phosphonate monomer into the polymer backbone ensures the permanence of the flame-retardant effect, unlike additive flame retardants which can migrate out of the material over time. epa.gov

Biomedical Applications

The phosphonate group's ability to interact with mineralized tissues and its biocompatibility have opened up numerous possibilities in the biomedical field.

In dentistry, phosphonate- and phosphate-containing methacrylate monomers are key components of self-etching adhesives and resin cements. These acidic monomers can demineralize and infiltrate the enamel and dentin, creating a strong micromechanical bond between the tooth structure and the restorative material. The phosphonate groups can chemically bond to the calcium in hydroxyapatite (B223615), the main mineral component of teeth, forming a stable interface. Monomers like bis[2-(methacryloyloxy) ethyl] phosphate (B84403) (BMEP), which is structurally related to DEMAEP, have been shown to act as effective self-etching primers. The incorporation of such monomers can enhance the quality of the polymer network at the resin-dentine interface, potentially increasing the longevity of dental restorations. Copolymers containing dimethyl-(methacryloyloxy)ethyl phosphonate have been specifically developed and tested to improve the adhesion of dental self-etch adhesives. researchgate.net

While specific research on this compound in drug delivery and tissue engineering is still emerging, the properties of related compounds suggest significant potential. Polymers containing phosphorylcholine (B1220837) groups, such as 2-methacryloyloxyethyl phosphorylcholine (MPC), are known for their excellent biocompatibility and ability to resist protein adsorption and bacterial adhesion. These properties are highly desirable for drug delivery systems and tissue engineering scaffolds. The phosphonate group in DEMAEP provides a strong binding affinity for hydroxyapatite, making it a candidate for developing materials for bone tissue engineering and targeted drug delivery to bone.

Conclusion

Diethyl(methacryloyloxyethyl)phosphonate stands out as a highly versatile functional monomer in the realm of advanced materials science. Its unique molecular architecture, which combines a polymerizable methacrylate (B99206) group with a functional phosphonate (B1237965) ester, provides a powerful tool for imparting specific properties to polymers. Through established synthetic routes like the Michaelis-Becker reaction, this monomer can be reliably produced for incorporation into a variety of polymer systems. Its primary applications highlight its dual-functional nature: as a reactive flame retardant, it enhances the safety of polymeric materials by being permanently locked into the polymer backbone, and in the biomedical field, it serves as a crucial component in dental adhesives, promoting durable bonding to tooth structures. As research continues, the unique properties of this compound are likely to be exploited in an even broader range of innovative materials.

An exploration of the synthetic pathways for producing this compound reveals several key chemical reactions. These methodologies are crucial for developing phosphorus-containing polymers used in a variety of applications, from dental adhesives to anticorrosive coatings. This article details the primary synthetic routes, including the Michaelis-Becker reaction, the acid chloride route, and alternative strategies like the Pudovik and Arbuzov reactions.

Advanced Characterization of Diethyl Methacryloyloxyethyl Phosphonate Polymers

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the chemical structure of poly(diethyl(methacryloyloxyethyl)phosphonate) (PDMEP).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, ¹³C NMR)

NMR spectroscopy is an indispensable tool for confirming the polymerization of DMEP and characterizing the resulting polymer structure.

¹H NMR: The proton NMR spectrum of the polymer shows a broadening of the monomeric peaks and the disappearance of the vinyl proton signals (typically observed between 5.5 and 6.5 ppm), confirming successful polymerization. The characteristic signals for the ethyl groups of the phosphonate (B1237965) moiety are expected to appear at approximately 1.3 ppm (triplet, -CH₃) and 4.1 ppm (quartet, -OCH₂-). The methylene (B1212753) protons adjacent to the ester and phosphonate groups would also be present in the 3.8-4.3 ppm range.

³¹P NMR: Phosphorus-31 NMR provides a direct method for observing the phosphorus environment. For diethyl phosphonate groups, a single resonance is typically observed. In related polyphosphonates, the ³¹P chemical shift is found in the range of 18 to 22 ppm mdpi.com. For other phosphorus-containing polymers, shifts around -0.06 ppm have also been reported, indicating that the specific chemical environment significantly influences the chemical shift researchgate.net.

¹³C NMR: The carbon-13 NMR spectrum further confirms polymerization by the disappearance of the sp² carbon signals of the methacrylate (B99206) double bond (typically around 125-136 ppm). The spectrum of a similar phosphonate-containing monomer showed characteristic peaks for the methylene carbons attached to the phosphorus atom at approximately 56-67 ppm and the methyl carbon of the ethyl group at around 16 ppm researchgate.net. Upon polymerization, these peaks would broaden, and new signals corresponding to the polymer backbone would appear.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for Poly(this compound)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Polymer Backbone (-CH₂-C(CH₃)-) | ~1.8-2.1 | ~45-55 |

| Quaternary Carbon (-C(CH₃)-) | - | ~45 |

| Ester Carbonyl (C=O) | - | ~175 |

| Ester Methylene (-COO-CH₂-) | ~4.2 | ~65 |

| Phosphonate Methylene (-CH₂-O-P) | ~4.1 | ~63 |

| Phosphonate Ethyl (-O-CH₂-CH₃) | ~4.1 | ~62 |

| Phosphonate Methyl (-O-CH₂-CH₃) | ~1.3 | ~16 |

| Methacrylate Methyl (-C(CH₃)-) | ~0.8-1.2 | ~18 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the polymer. The spectrum of PDMEP would be expected to show the following key absorption bands:

C=O Stretching: A strong absorption band around 1730 cm⁻¹ corresponding to the carbonyl group of the methacrylate ester.

P=O Stretching: A characteristic sharp peak in the region of 1230-1260 cm⁻¹ is indicative of the phosphoryl group.

P-O-C Stretching: Strong absorptions between 1020 and 1050 cm⁻¹ are attributed to the stretching vibrations of the P-O-C linkages.

C-O Stretching: Bands associated with the C-O single bonds of the ester group are typically observed in the 1140-1190 cm⁻¹ range.

C-H Stretching and Bending: Aliphatic C-H stretching vibrations from the ethyl and backbone methyl/methylene groups appear in the 2850-3000 cm⁻¹ region, with corresponding bending vibrations at lower wavenumbers.

The disappearance of the C=C stretching vibration band, typically seen around 1635 cm⁻¹ in the monomer, serves as another indicator of successful polymerization researchgate.netnih.gov.

Table 2: Characteristic FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2850-3000 | Aliphatic C-H Stretching |

| ~1730 | C=O Stretching (Ester) |

| 1230-1260 | P=O Stretching (Phosphoryl) |

| 1140-1190 | C-O-C Stretching (Ester) |

| 1020-1050 | P-O-C Stretching |

Thermal Analysis

Thermal analysis techniques are employed to investigate the thermal stability, degradation behavior, and phase transitions of PDMEP.

Differential Scanning Calorimetry (DSC) for Polymerization Kinetics and Thermal Transitions

DSC is a valuable tool for studying the heat flow associated with thermal transitions in a polymer mit.edu. For PDMEP, DSC can be used to determine the glass transition temperature (Tg), which is a critical parameter defining the transition from a rigid, glassy state to a more flexible, rubbery state tainstruments.com. While specific DSC data for the homopolymer of DMEP is scarce, studies on related poly(methacrylates) indicate that the Tg is influenced by the side-chain structure. For some phosphorus-containing polymers, the glass transition may occur at low temperatures.

Thermogravimetric Analysis (TGA) for Degradation Studies

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and degradation profile. Studies on copolymers containing diethyl(methacryloyloxymethyl) phosphonate have shown that the incorporation of phosphonate moieties can significantly alter the thermal degradation pathway compared to standard poly(methyl methacrylate) (PMMA) doi.orgnih.gov.

Typically, PMMA degrades in multiple steps, with the main decomposition occurring around 380 °C doi.org. In contrast, copolymers containing phosphonate units often exhibit a multi-stage degradation process. The homopolymer of a similar phosphonate ester showed two main decomposition steps at 330 °C and 385 °C doi.org. The presence of the phosphorus-containing group tends to promote char formation at higher temperatures, which is a key mechanism for flame retardancy mdpi.comkpi.ua. For instance, copolymers of methyl methacrylate with diethyl(methacryloyloxymethyl)phosphonate have been shown to produce a significant amount of char residue upon heating nih.gov. A study on poly[diethyl 2-(methacryloyloxy)ethyl phosphate] revealed a two-stage decomposition process, with the first stage involving hydrolysis at the phosphate (B84403) ester linkage and the second stage being a main-chain scission, resulting in a char yield of about 24% at 600°C.

Table 3: TGA Decomposition Data for a Phosphonate-Containing Methacrylate Homopolymer

| Decomposition Step | Temperature (°C) | Weight Loss (%) |

|---|---|---|

| 1 | 330 | 38 |

| 2 | 385 | 42 |

| Char Residue | 10 |

Chromatographic Analysis (e.g., Size Exclusion Chromatography/Gel Permeation Chromatography)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. This method separates polymer molecules based on their hydrodynamic volume in solution shimadzu.com. From the SEC/GPC data, several important parameters can be calculated:

Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain in a sample.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.

For polymers synthesized via controlled radical polymerization techniques, PDI values are typically low (e.g., < 1.5), indicating a well-controlled polymerization process. Conventional free radical polymerization often results in broader distributions with higher PDI values. While specific SEC/GPC data for PDMEP is not widely available, analyses of similar phosphonate-containing polymers synthesized via RAFT polymerization have shown the ability to achieve polymers with controlled molecular weights and narrow polydispersity researchgate.net.

Table 4: Example SEC/GPC Data for a Phosphonate-Containing Polymer

| Parameter | Value |

|---|---|

| Mn (g/mol) | 27,000 - 49,000 |

| Mw (g/mol) | 30,000 - 61,000 |

| PDI (Mw/Mn) | ~1.20 |

Surface Analysis Techniques

The surface properties of polymers derived from this compound are critical for a range of applications, from biocompatible materials to flame-retardant coatings. Understanding the surface composition, topography, and optical characteristics is achieved through a suite of advanced analytical techniques.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a material's surface. For polymers of this compound, XPS is invaluable for confirming the presence and chemical environment of phosphorus, which is key to many of its functional properties.

A typical XPS survey scan of a poly(this compound) surface would reveal the presence of carbon (C), oxygen (O), and phosphorus (P) as the primary constituents. High-resolution spectra of the individual elements provide detailed information about their bonding environments.

The high-resolution C 1s spectrum can be deconvoluted into several peaks, corresponding to the different chemical states of carbon in the polymer structure: C-C/C-H bonds in the polymer backbone, C-O bonds in the ester group, and C=O in the carbonyl group. The O 1s spectrum would similarly show components corresponding to P=O and C-O-C/P-O-C linkages.

Of particular interest is the P 2p spectrum. The binding energy of the P 2p peak is characteristic of the phosphonate group. For organic phosphonate compounds, the P 2p peak typically appears in the range of 133-135 eV. researchgate.netresearchgate.net This peak confirms that the phosphorus is in the pentavalent state (P(V)), which is crucial for its role in flame retardancy and adhesion.

Table 1: Representative Surface Elemental Composition of Poly(this compound) Determined by XPS This table is generated based on the expected stoichiometry and typical XPS analysis of similar organophosphorus polymers. Actual experimental values may vary.

| Element | Binding Energy (eV) | Atomic Concentration (%) |

|---|---|---|

| C 1s | ~285.0 | 60-70 |

| O 1s | ~532.0 | 25-35 |

Ellipsometry

Ellipsometry is a non-destructive optical technique used to determine the properties of thin films, such as thickness and refractive index. nih.govaau.dknist.gov This technique is particularly useful for characterizing thin polymer films and coatings on various substrates. It measures the change in polarization of light upon reflection from a sample surface.

For polymers of this compound, ellipsometry can be used to precisely measure the thickness of spin-coated or grafted polymer layers. This is critical for applications where a specific coating thickness is required to achieve desired properties, such as in protective coatings or functional surfaces.

The refractive index of a material is a fundamental property that describes how light propagates through it. Phosphorus-containing polymers are known to exhibit higher refractive indices compared to their non-phosphorus counterparts due to the high polarizability of the phosphorus atom. acs.orgnih.gov For instance, polyphosphonates have been reported to have refractive indices in the range of 1.580–1.640, which is significantly higher than that of conventional acrylic polymers like poly(methyl methacrylate) (PMMA), which has a refractive index of approximately 1.49. acs.org The incorporation of sulfur in addition to phosphorus can further increase the refractive index to values as high as 1.721. acs.org

Table 2: Expected Optical Properties of a Thin Film of Poly(this compound) Measured by Ellipsometry This table presents expected values based on data from analogous phosphorus-containing polymers. The exact values would depend on film thickness, wavelength of light, and processing conditions.

| Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) |

|---|---|---|

| 450 | 1.59 | ~0 |

| 550 | 1.58 | ~0 |

Scanning Electron Microscopy (SEM) for Morphological Studies of Char Residues

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnification. In the context of flame-retardant polymers, SEM is extensively used to study the structure of the char residue that forms during combustion. The morphology of this char is critical to its effectiveness as a protective barrier against heat and flammable gases.

For polymers containing this compound, which are designed for flame retardancy, the phosphorus content plays a crucial role in the char formation process. During combustion, the phosphonate groups decompose to form phosphoric and polyphosphoric acids. These acids promote dehydration and cross-linking of the polymer chains, leading to the formation of a carbonaceous char.

SEM analysis of the char residues from phosphorus-containing polymers typically reveals a dense, continuous, and coherent structure. lsu.edumarquette.edu This compact char layer acts as an effective physical barrier, insulating the underlying polymer from the heat of the flame and preventing the escape of flammable volatile products. This is in contrast to the char of non-flame-retardant polymers, which is often weak, cracked, and offers little protection. The presence of a homogeneous and robust char layer is a key indicator of an efficient condensed-phase flame retardancy mechanism. lsu.edu

Rheological and Mechanical Property Characterization

The rheological and mechanical properties of this compound polymers are fundamental to their processing and end-use performance. These properties are influenced by factors such as molecular weight, copolymer composition, and the presence of the phosphonate side group.

The rheological behavior of these polymers, particularly in the melt or in solution, dictates their processability in techniques like extrusion, molding, and coating. Studies on similar phosphorus-containing oligoester(meth)acrylates have shown that their viscous flow can be similar to that of Newtonian liquids at certain shear rates, with viscosity being highly dependent on temperature. lsu.edu The viscosity of methacrylate copolymers can exhibit pseudo-plastic behavior, where the viscosity decreases with an increasing shear rate. ijcce.ac.ir

The mechanical properties determine the material's ability to withstand physical stress. The incorporation of the phosphonate group can influence properties such as tensile strength, modulus, and elongation at break. While the bulky phosphonate side group might increase stiffness (Young's Modulus), it could also potentially lead to a decrease in tensile strength and ductility compared to a non-substituted acrylic polymer like PMMA. This is a common trade-off when incorporating functional monomers into a polymer backbone. For instance, the addition of flame retardants to polymers can sometimes lead to a reduction in mechanical strength.

Table 3: Comparison of Expected Mechanical Properties of Poly(this compound) with Poly(methyl methacrylate) (PMMA) This table provides an illustrative comparison based on general trends observed in phosphorus-containing acrylic polymers. Actual values would be dependent on molecular weight and test conditions.

| Property | Poly(methyl methacrylate) (PMMA) | Poly(this compound) (Expected) |

|---|---|---|

| Young's Modulus (GPa) | 2.4 - 3.4 | 2.5 - 3.8 |

| Tensile Strength (MPa) | 50 - 75 | 40 - 65 |

Adhesion Mechanisms of Phosphonate-Containing Polymers

The adhesion of polymers containing phosphonate groups, such as this compound, to various substrates is a complex process governed by a series of chemical and physical interactions. These mechanisms are crucial in fields ranging from dental restorations to industrial coatings. This section delves into the specific interactions and factors that influence the bonding efficacy of these functional polymers.

Interaction with Hydroxyapatite (B223615) (Calcium Binding)

Polymers functionalized with phosphonate groups exhibit a strong affinity for hydroxyapatite (HAp), the primary mineral component of bone and teeth. This affinity is largely attributed to the ability of the phosphonate ions to interact with the calcium ions present in the HAp crystal lattice. The phosphate groups within the polymer can exchange with the phosphate ions on the surface of HAp crystals, leading to a higher affinity for the HAp particles. nih.gov This interaction is fundamental to the use of such polymers in dental and orthopedic applications.

Studies have shown that polymers containing phosphonic acid groups can be grafted onto hydroxyapatite nanocrystals to create surface-modified materials with enhanced properties. nih.gov The binding of these polymers to HAp is a critical factor in promoting the homogeneous distribution of HAp particles within a polymer matrix, which can improve the mechanical properties and biocompatibility of the resulting nanocomposite. nih.gov This strong interaction makes phosphonate-containing polymers suitable for imparting mineral affinity to various therapeutic agents. nih.gov

Role of pH and Phosphoric Ester Structure on Bond Strength

The pH of the surrounding environment and the specific structure of the phosphoric ester play a significant role in the bond strength of phosphonate-containing adhesives. The acidity of functional monomers containing phosphonate or phosphate groups influences the strength of bonds formed between materials like dentin and restorative composites. nih.gov For instance, in dental self-adhesive resin cements, the pH can affect the etching ability of the acidic monomer and subsequently the micromechanical retention.

Demineralization and Smear Layer Interaction in Substrate Bonding

In dental applications, the interaction of phosphonate-containing polymers with the smear layer—a layer of debris on the tooth surface—is crucial for effective bonding. Acidic monomers in self-etching adhesives partially demineralize the smear layer and the underlying dentin, incorporating it into the hybrid layer that forms the adhesive interface. nih.gov The effectiveness of this demineralization is concentration-dependent and influenced by the pH and hydrophilicity of the primer. semanticscholar.org

For example, primers containing bis[2-(methacryloyloxy)ethyl] phosphate (BMEP) have been shown to effectively etch both enamel and dentin. semanticscholar.org The lower pH and higher hydrophilicity of these primers can lead to concentration-dependent demineralization, resulting in the absence of smear plugs and precipitate-free surfaces, which can be advantageous for bond strength. semanticscholar.org The ability of the acidic monomer to penetrate and demineralize the dentin creates a surface that facilitates the ingress of the bonding agent, leading to the formation of a robust hybrid layer. semanticscholar.org

Chemisorption and Chemical Bonding to Substrates

The adhesion of phosphonate-containing polymers to various substrates, including metal oxides, is often mediated by chemisorption, leading to the formation of strong chemical bonds. The phosphonic acid group can react with surfaces to create a covalent attachment. caplinq.com This process involves the formation of P−O−Fe bonds on surfaces like magnetite nanoparticles, resulting in strong ligand binding. acs.org

Self-assembled monolayers of phosphonates (SAMPs) are a prime example of this mechanism. The phosphonic acid "hook" forms strong covalent bonds with inorganic surfaces, creating a stable attachment. caplinq.com This unique structure allows these adhesion promoters to act as a chemical bridge between a substrate and a coating or adhesive, significantly improving adhesion. caplinq.com The binding of phosphonates to surfaces like aluminum oxide is stronger than that of carboxylates, allowing phosphonates to readily replace carboxylates. acs.org

Comparison of Phosphonate, Phosphate, and Carboxylic Acid Groups in Adhesion

The functional group used for adhesion plays a critical role in the stability and strength of the bond. Phosphonate, phosphate, and carboxylic acid groups are commonly used as anchoring groups to attach molecules to metal oxide surfaces. rsc.org

| Functional Group | Binding Characteristics | Stability |

| Phosphonate | Forms strong P-O-Fe bonds with metal oxides. acs.org More strongly bound to aluminum oxide than carboxylates. acs.org | Considerably less labile under alkaline conditions compared to carboxylates. rsc.org |

| Phosphate | Can exchange with phosphate ions on hydroxyapatite surfaces. nih.gov Can form esters with hydroxyl groups on other molecules. wikipedia.org | Generally stable, but can be susceptible to hydrolysis. atamanchemicals.com |

| Carboxylic Acid | Forms substrate-O-C bonds. mdpi.com Readily leached from metal oxide surfaces under alkaline conditions. rsc.org | Less stable on certain surfaces compared to phosphonates. rsc.orgmdpi.com |

Studies have shown that phosphonates generally form more stable and well-ordered layers on surfaces like Ti-6Al-4V compared to carboxylic acids, resulting in lower friction, adhesion, and wear. mdpi.com While carboxylate-linked dyes may achieve higher surface coverage on TiO2, they are more easily leached from the surface, whereas phosphonates are significantly more resistant to leaching. rsc.org

Influence of Chemical Structure of Phosphorus Atom on Adhesion Properties

The chemical structure surrounding the phosphorus atom significantly influences the adhesion properties of the functional monomer. The nature of the phosphorus-containing group—whether it is a phosphonate or a phosphate—has a direct impact on bond strength. nih.gov This is due to the different electronic and steric properties of these groups, which affect their interaction with the substrate.

Applications of Diethyl Methacryloyloxyethyl Phosphonate in Advanced Materials

Adhesion Promoters in Advanced Materials

Diethyl(methacryloyloxyethyl)phosphonate plays a significant role as an adhesion promoter in various advanced materials. Its bifunctional nature, possessing both a polymerizable methacrylate (B99206) group and a phosphonate (B1237965) group capable of interacting with inorganic substrates, allows for the creation of durable interfaces between dissimilar materials.

Dental Restorative Materials (focus on material interaction)

In the realm of dental restorative materials, the incorporation of organophosphate and phosphonate monomers is crucial for establishing a stable bond between the restorative material and the tooth structure, which is primarily composed of hydroxyapatite (B223615). nih.govnih.gov The phosphonate group in this compound facilitates a chemical interaction with the calcium ions present in enamel and dentin. nih.govnih.gov This interaction is a key aspect of modern self-etching adhesive systems, which simplify clinical procedures. semanticscholar.orgnih.gov

The acidic nature of the phosphonate group allows it to demineralize the tooth surface to a limited extent, creating microporosities for mechanical interlocking. nih.gov Simultaneously, it forms ionic bonds with the hydroxyapatite, leading to a more stable and water-resistant interface compared to purely mechanical bonding. nih.govnih.gov This chemical adhesion is vital for the long-term success of dental restorations by preventing marginal leakage and secondary caries. researchgate.netnih.gov Research on similar phosphate-containing monomers, such as 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP) and bis[2-(methacryloyloxy) ethyl] phosphate (BMEP), has demonstrated the formation of self-assembled nanolayers on the tooth surface, contributing to a durable bond. nih.govnih.govresearchgate.net Studies have shown that primers containing these functional monomers can effectively etch both enamel and dentin, leading to the formation of long resin tags that enhance micromechanical retention. nih.govresearchgate.net

The interaction of these functional monomers with hydroxyapatite can be summarized in the following table:

| Functional Monomer Feature | Interaction with Tooth Structure | Benefit in Dental Adhesion |

| Acidic Phosphate/Phosphonate Group | Mild etching of enamel and dentin, creating microporosities. | Enhances micromechanical retention. |

| Ionic Bonding with Calcium | Forms a chemical bond with hydroxyapatite. | Creates a stable and water-resistant interface. |

| Polymerizable Methacrylate Group | Covalently bonds with the resin composite matrix. | Integrates the adhesive layer with the restorative material. |

The polymerization of the methacrylate group, initiated by light curing, then locks this chemical and micromechanical interface in place, creating a durable hybrid layer that integrates the restorative material with the tooth. researchgate.net

Corrosion Protective Coatings for Metals (e.g., Galvanized Steel)

This compound and similar organophosphorus compounds are effective in forming corrosion-protective coatings on metallic surfaces, particularly galvanized steel. semanticscholar.orggoogle.com The phosphonate functional group can chemisorb onto the zinc or zinc oxide surface of the galvanized steel, forming a thin, dense, and protective film. semanticscholar.orgresearchgate.net This film acts as a barrier, inhibiting the access of corrosive agents such as water and chloride ions to the metal surface. uoc.grrsc.org

The mechanism of corrosion inhibition involves the formation of a metal-phosphonate complex on the surface, which is poorly soluble and passivates the metal. researchgate.netnih.gov In the context of a coating, the methacrylate end of the this compound molecule can be copolymerized with other monomers to form a robust polymer network. This covalently bonds the protective phosphonate layer to the bulk of the coating, enhancing its durability and adhesion.

Research has shown that the application of alkylphosphonates can significantly improve the corrosion resistance of galvanized steel. semanticscholar.org The synergistic effect of the phosphonate layer for adhesion and barrier properties, combined with a polymer matrix, leads to coatings with enhanced protective capabilities. For instance, layer-by-layer chemisorption of phosphonates and siloxanes on galvanized steel has been shown to create superhydrophobic surfaces with excellent anti-corrosion properties. semanticscholar.org

The following table summarizes research findings on the effectiveness of phosphonate-based corrosion inhibitors:

| Inhibitor System | Substrate | Key Findings |

| Diethyl-4-Methyl-Benzyl Phosphonate with Zn2+ | Mild Steel | Inhibition efficiency increases with inhibitor concentration. ijirset.com |

| Sodium Dodecylphosphonate and n-octyltriethoxysilane | Galvanized Steel | Creates stable superhydrophobic coatings with high anticorrosive properties. semanticscholar.org |

| Phosphate ester-containing methacrylate adhesives | Galvanized Steel | Achieves high tensile strength and corrosion inhibition. google.com |

These findings underscore the potential of incorporating this compound into coating formulations to provide long-term corrosion protection for metallic substrates.

Biomaterial Surface Modification for Enhanced Substrate Interaction

A key application in this area is the improvement of biocompatibility. Surfaces modified with phosphonate-containing polymers can exhibit reduced protein adsorption and bacterial adhesion. nih.govekb.egnih.gov This is particularly relevant for materials used in medical implants and devices. For example, polymers containing 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), which has a similar structure, are known to create highly hydrophilic and protein-repellent surfaces. ekb.egekb.egnih.govrsc.org By grafting polymers containing this compound onto a biomaterial surface, it is possible to create a more biocompatible interface that minimizes adverse biological responses.

Furthermore, the phosphonate groups can interact with calcium phosphate, the main inorganic component of bone. researchgate.net This makes this compound a candidate for modifying the surfaces of orthopedic and dental implants to promote osseointegration. The phosphonate can facilitate the bonding of the implant to the surrounding bone tissue, leading to a more stable and long-lasting implantation.

Flame Retardant Materials

The incorporation of phosphorus-containing compounds is a well-established strategy for imparting flame retardancy to polymers. marquette.edu this compound, as a reactive flame retardant, can be copolymerized into polymer chains, offering advantages over additive flame retardants, such as permanence and minimal impact on the material's mechanical properties. marquette.edubolton.ac.uk

Incorporation into Poly(methyl methacrylate) (PMMA) Systems

Poly(methyl methacrylate) (PMMA) is a widely used thermoplastic known for its optical clarity, but it is also highly combustible. marquette.eduresearchgate.net The incorporation of this compound or similar phosphorus-containing monomers during the polymerization of methyl methacrylate (MMA) significantly enhances the flame retardancy of the resulting copolymer. bolton.ac.ukresearchgate.net

The flame retardant mechanism of these phosphorus-containing copolymers is multifaceted, involving both condensed-phase and gas-phase actions. bolton.ac.ukkpi.ua In the condensed phase, the phosphonate units promote the formation of a protective char layer upon combustion. bolton.ac.ukresearchgate.net This char acts as a thermal insulator and a barrier to the diffusion of flammable volatile products. researchgate.net In the gas phase, phosphorus-containing radicals are released, which can interrupt the radical chain reactions of combustion in the flame. researchgate.net

Studies have shown that copolymers of MMA with diethyl(methacryloyloxymethyl)phosphonate (DEMMP), a structurally similar monomer, exhibit higher Limiting Oxygen Index (LOI) values and achieve better ratings in UL-94 tests compared to neat PMMA. bolton.ac.ukresearchgate.net The LOI is the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to support combustion of a material.

The following table presents typical data from studies on flame-retarded PMMA:

| Material | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) |

| PMMA | 0 | ~17-18 | N/A | >580 |

| PMMA with DEEP (additive) | 3.5 | >22 | N/A | 583 |

| MMA/DEMMP copolymer | 3.5 | >22 | V-0 (at higher P content) | 449 |

Data compiled from various sources for illustrative purposes. researchgate.netresearchgate.net

These data highlight the effectiveness of reactive phosphonate monomers in improving the flame retardancy of PMMA.

Incorporation into Polystyrene (PS) Systems

Polystyrene (PS) is another widely used polymer that is highly flammable. nih.govalfa-chemistry.com Similar to PMMA, the flame retardancy of polystyrene can be improved by the copolymerization of styrene (B11656) with phosphorus-containing monomers like this compound. kpi.uanih.gov The covalent incorporation of the phosphonate moiety into the polymer backbone offers a more permanent flame retardant solution compared to the use of additive flame retardants, which can leach out over time. researchgate.net

Research comparing reactive and additive phosphorus flame retardants in polystyrene has shown that the reactive approach can be more effective in reducing flammability. researchgate.net While additive systems primarily act in the gas phase, the covalently bonded phosphonates contribute to both condensed and gas-phase mechanisms. researchgate.net

The following table shows a comparison of the flame retardant properties of polystyrene with and without a reactive phosphonate comonomer:

| Material | Phosphorus Content (wt%) | LOI (%) | Char Residue (wt%) |

| Polystyrene (PS) | 0 | ~18-21 | <1 |

| Styrene/DEVP copolymer | ~5.7 | 28.0 | >10 |

DEVP (Diethyl vinyl phosphonate) is used as an example of a reactive phosphorus-containing monomer. Data from various sources for illustrative purposes. kpi.ua

The increased LOI value and char residue demonstrate the enhanced flame retardancy of the modified polystyrene.

Flame Retardant Polylactic Acid (PLA)

This compound is utilized as a reactive flame retardant for Polylactic Acid (PLA), a biodegradable thermoplastic with growing applications that are often limited by its inherent flammability. By incorporating the phosphonate moiety directly into the polymer structure, the flame retardancy of PLA is significantly enhanced.

The mechanism of flame retardancy is twofold, involving both condensed-phase and gas-phase actions. In the condensed phase, upon heating, the phosphorus-containing groups degrade to form polyphosphoric acid. This acid promotes the dehydration of the polymer, leading to the formation of a stable, insulating char layer on the surface. This char layer acts as a physical barrier, limiting the heat transfer to the underlying material and reducing the release of flammable volatile compounds. diva-portal.orgnih.govresearchgate.netnih.gov

In the gas phase, the thermal decomposition of the phosphonate can release phosphorus-containing radicals (such as PO•). These radicals act as scavengers in the flame, interrupting the radical chain reactions of combustion and extinguishing the flame. diva-portal.orgresearchgate.net

The introduction of organophosphorus compounds is a recognized strategy for improving the fire resistance of PLA. dntb.gov.ua Research has shown that the incorporation of phosphorus-based flame retardants can lead to a significant increase in the Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support combustion. For instance, PLA composites with phosphorus-containing flame retardants have achieved V-0 ratings in the UL-94 vertical burn test, indicating self-extinguishing properties and a lack of flaming drips. nih.govnih.govnih.gov

The effectiveness of this compound and similar compounds in PLA is demonstrated by key performance metrics from flammability tests.

| Flame Retardant System | PLA Composite | LOI (%) | UL-94 Rating | Key Findings |

|---|---|---|---|---|

| P-PPD-Ph Conjugated Flame Retardant | PLA with 5 wt% FR | 31.4 | V-0 | Demonstrates effective flame retardancy through both gas and condensed phase mechanisms. nih.gov |

| Aluminum Hypophosphite (AHP) | PLA with 20 wt% AHP | 26.6 | V-0 | Achieved a significant reduction in peak heat release rate. nih.gov |

| Anhydrous Manganese Hypophosphite (A-MnHP) | PLA with 15 wt% A-MnHP | 27.5 | Not specified | Reduced peak heat release rate by 50%. nih.gov |

Thermosetting Resins (e.g., UV Curable Resins)

This compound is also incorporated into thermosetting resins, such as UV curable epoxy and acrylate (B77674) systems, to impart flame retardancy without compromising the desirable properties of the cured material. Thermosets are polymers that irreversibly cure to form a rigid, three-dimensional network, offering high thermal stability and chemical resistance. researchgate.netnih.govmdpi.com

As a reactive flame retardant, the methacryloyloxyethyl group allows the phosphonate to copolymerize with other monomers in the resin formulation during the curing process. This covalent bonding ensures the permanent integration of the flame-retardant moiety into the polymer network, preventing its leaching over time and maintaining the material's long-term performance.

The flame-retardant mechanism in thermosets is similar to that in PLA, relying on both condensed and gas-phase actions. The phosphorus content promotes char formation upon combustion, creating a protective layer that insulates the material and reduces the release of flammable gases. nih.govmdpi.com This charring effect is particularly beneficial in thermosets, as it helps to maintain the structural integrity of the material even when exposed to fire. nih.gov

Research on phosphorus-containing flame retardants in epoxy resins has shown that their incorporation can lead to high Limiting Oxygen Index (LOI) values and achieve V-0 ratings in the UL-94 test. nih.gov In UV-cured acrylate systems, the addition of phosphonate-containing monomers has been demonstrated to significantly reduce the peak heat release rate and total smoke production during combustion. mdpi.comnih.gov

The following table summarizes the performance of thermosetting resins modified with phosphorus-containing flame retardants.

| Resin System | Phosphorus-Containing Compound | LOI (%) | UL-94 Rating | Thermal Stability Improvement |

|---|---|---|---|---|

| Epoxy Resin | Bis(2,6-dimethyphenyl) phenylphosphonate (B1237145) (14 wt%) | 33.8 | V-0 | Increased char yield at high temperatures. nih.gov |

| UV Cured Acrylate Film | Methacrylated Phosphate (MAP) | Not specified | Not specified | Lower heat release rate and total smoke production. nih.gov |

| Epoxy Acrylate | Branched Phosphonate Acrylate (BPA) | Increased | Not specified | Promoted degradation of the matrix to produce more char. mdpi.com |

Biomaterials and Bioengineering Applications

Hydrogels for Biomedical Applications (e.g., Water Transport Mechanisms, Scaffold Materials)

Phosphonate-containing polymers, including those derived from this compound, are investigated for their use in hydrogels for biomedical applications. Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them suitable for tissue engineering scaffolds. nih.govpcom.edumdpi.com The incorporation of phosphate and phosphonate groups can influence the hydrogel's properties, such as its water retention capacity, mechanical strength, and biocompatibility. researchgate.netresearchgate.net

The phosphate group in compounds like bis[2-(methacryloyloxy)ethyl] phosphate, a related compound, can enhance the adsorption capacity and thermal stability of hydrogels. researchgate.net These hydrogels can be designed to be biodegradable and biocompatible, which is crucial for their application as scaffold materials that support cell growth and tissue regeneration. nih.govresearchgate.netmdpi.com The porous structure of these hydrogels is essential for nutrient and water transport to the encapsulated cells. nih.gov

Surface Modification of Implants and Medical Devices

The surface properties of biomedical implants and devices are critical for their success, as the surface is the primary point of contact with biological tissues. nih.govomicsonline.orgmdpi.com Surface modification with phosphonate-containing molecules is a strategy to improve the biocompatibility and longevity of metallic and polymeric implants. researchgate.netnih.gov Phosphonates have a strong affinity for metal oxide surfaces, such as titanium, allowing for the formation of stable, self-assembled monolayers. google.com

These modifications can transform a bio-inert or hydrophobic surface into a more hydrophilic and biocompatible one. nih.gov This improved surface character can enhance the integration of the implant with the surrounding tissue, a process known as osseointegration for bone implants, and reduce the risk of adverse reactions. nih.govomicsonline.org

Interaction with Bone Cells and Protein Adsorption Prevention

A key challenge in biomaterials is controlling the interactions at the biointerface, particularly non-specific protein adsorption, which can trigger inflammatory responses and lead to implant failure. researchgate.net Surfaces modified with polymers containing phosphorylcholine, a structure chemically similar to the phosphonate in this compound, have demonstrated excellent resistance to protein adsorption. nih.govdntb.gov.uanih.govnih.govmdpi.comresearchgate.netnih.gov This protein-repellent property is attributed to the highly hydrated layer that forms around the zwitterionic phosphorylcholine groups, which acts as a barrier to prevent protein adhesion. nih.govmdpi.com

In the context of bone implants, phosphonate-functionalized surfaces can promote favorable interactions with bone cells (osteoblasts). researchgate.net The modified surfaces can enhance cell adhesion, proliferation, and differentiation, which are essential steps in the process of bone healing and implant integration. mdpi.comresearchgate.net Conversely, by modulating surface topography and chemistry, it is also possible to influence the activity of osteoclasts, the cells responsible for bone resorption, which is important for maintaining a healthy balance in bone remodeling around the implant. mdpi.com

Enhancing Biomineralization and Hydroxyapatite Deposition

Phosphonate-containing materials have been shown to play an active role in promoting biomineralization, which is the process of forming inorganic minerals in a biological system. Specifically, they can facilitate the deposition of hydroxyapatite (HAp), the primary mineral component of bone and teeth. diva-portal.orgnih.govnih.govmdpi.com The phosphonate groups can act as nucleation sites for the growth of HAp crystals when the material is exposed to simulated body fluid. diva-portal.orgresearchgate.netmdpi.com

This ability to induce HAp formation is highly desirable for bone-contacting implants, as a layer of HAp on the implant surface can significantly enhance its bioactivity and promote direct bonding with the host bone tissue. nih.govresearchgate.netnih.gov Research has demonstrated that polymers functionalized with phosphonate groups can effectively generate HAp growth, making them promising candidates for the development of next-generation orthopedic and dental implant materials. diva-portal.org

Research on this compound in Adsorption and Separation Technologies for Uranium and Thorium Remains a Niche Area

While the broader class of phosphonate-containing materials has been a subject of scientific inquiry for the removal of heavy and radioactive metal ions, specific research focusing solely on the application of this compound for the adsorption of uranium and thorium is not extensively documented in readily available scientific literature. Current research predominantly highlights the use of phosphonic acid-functionalized materials and other phosphonate derivatives in this field.

The phosphonate functional group, with its strong affinity for metal ions, is a key component in the design of various adsorbent materials. researchgate.netmdpi.com Studies have demonstrated the effectiveness of polymers and other substrates modified with phosphonic acid groups for the capture of uranium and thorium from aqueous solutions. mdpi.comrsc.orgresearchgate.net These materials often exhibit high adsorption capacities and selectivity for actinides. rsc.orgresearchgate.net

For instance, research into phosphonic acid modified diatomite has shown significant uptake of uranium(VI) ions. mdpi.com Similarly, polymers bearing phosphonic acid ligands have been synthesized and tested for thorium removal, demonstrating high adsorption capacities. researchgate.net The mechanism of adsorption in these materials is generally attributed to the strong coordination between the phosphonate groups and the metal ions. researchgate.net

However, a direct and detailed investigation into the specific role and efficacy of this compound in creating adsorbents for uranium and thorium is not prominently featured in the existing body of research. While it is a methacrylate-based monomer containing a phosphonate group, and such structures are explored for metal ion recovery, the specific application for uranium and thorium separation using this particular compound is a specialized area that appears to be less explored or reported upon. mdpi.com

Further research would be necessary to fully elucidate the potential of this compound in the development of advanced materials for the selective adsorption and separation of uranium and thorium. Such studies would need to detail the synthesis of polymers or composites incorporating this monomer, followed by comprehensive testing of their adsorption performance, including capacity, selectivity, and reusability for these specific metal ions.

Future Research Directions and Perspectives

Development of Novel Phosphonate-Functionalized Monomers with Tailored Properties

A primary focus of future research will be the development of new phosphonate-functionalized monomers with precisely tailored properties. This involves moving beyond simple analogs of diethyl(methacryloyloxyethyl)phosphonate to create a diverse library of monomers with varied chemical structures. Key areas of exploration include:

Varying Alkyl and Aryl Substituents: The synthesis of monomers with different alkyl and aryl groups on the phosphonate (B1237965) moiety will allow for the fine-tuning of properties such as solubility, thermal stability, and refractive index.

Modifying the Spacer Group: The length and chemical nature of the spacer group connecting the phosphonate and methacrylate (B99206) functionalities can be altered to control the flexibility and hydrophilicity of the resulting polymers. acs.org

Incorporation of Additional Functional Groups: Introducing other functional groups into the monomer structure, such as fluorine-containing moieties or additional polymerizable groups, can impart unique properties like hydrophobicity, oleophobicity, and the potential for post-polymerization modification. rsc.org

This systematic approach to monomer design will enable the establishment of clear structure-property relationships, facilitating the creation of materials optimized for specific applications. rsc.orgresearchgate.net

Exploration of Advanced Polymer Architectures via Controlled Polymerization

The advent of controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, has opened up new possibilities for creating well-defined phosphonate-containing polymers. researchgate.netrsc.org Future research in this area will likely focus on:

Block Copolymers: The synthesis of block copolymers comprising a phosphonate-containing segment and a block with different chemical properties (e.g., a hydrophobic or biocompatible block) can lead to self-assembling materials with ordered nanostructures suitable for applications in drug delivery and nanotechnology.

Graft and Brush Polymers: Grafting phosphonate-containing polymer chains onto surfaces or other polymer backbones can be used to create functional coatings with enhanced adhesion, flame retardancy, and biocompatibility. utwente.nl

Star and Hyperbranched Polymers: The creation of more complex architectures like star and hyperbranched polymers can lead to materials with unique rheological and solution properties.

The precise control over molecular weight, composition, and architecture afforded by CRP techniques will be instrumental in developing high-performance materials with predictable and reproducible characteristics. utwente.nl

Deeper Understanding of Interfacial Interactions and Adhesion Mechanisms

While the excellent adhesive properties of phosphonate-containing polymers are well-documented, a more fundamental understanding of the underlying interfacial interactions is still needed. rsc.orgresearchgate.netgoogle.com Future research will aim to elucidate the mechanisms of adhesion to various substrates at the molecular level. This will involve the use of advanced surface-sensitive analytical techniques, including:

X-ray Photoelectron Spectroscopy (XPS): To probe the chemical composition and bonding states at the polymer-substrate interface. aip.org

Atomic Force Microscopy (AFM): To visualize the surface topography and measure adhesion forces at the nanoscale.

Sum-Frequency Generation (SFG) Spectroscopy: To obtain detailed information about the molecular orientation and conformation of polymer chains at buried interfaces.

A deeper understanding of these interactions will enable the rational design of improved adhesives, coatings, and composite materials with enhanced durability and performance. aip.org

Expanding Applications in Emerging Material Science Fields

The unique combination of properties offered by polymers derived from this compound and related monomers makes them promising candidates for a wide range of emerging applications. Key areas of future exploration include:

Biomedical Devices and Tissue Engineering: The biocompatibility and ability of phosphonate groups to interact with hydroxyapatite (B223615) make these polymers highly attractive for applications in dental adhesives, bone cements, and scaffolds for tissue regeneration. acs.orgresearchgate.netnih.gov

Flame Retardant Materials: The inherent flame-retardant properties of phosphorus-containing polymers will continue to be exploited in the development of safer and more environmentally friendly fire-resistant materials for electronics, textiles, and construction. nih.gov

Advanced Coatings: The development of functional coatings with enhanced anti-corrosion, anti-fouling, and self-healing properties is a promising area of research. rsc.org

Membranes for Separation and Energy Applications: The ability to tailor the polarity and functionality of these polymers could lead to the development of advanced membranes for gas separation, water purification, and fuel cells. acs.org

The versatility of phosphonate-functionalized polymers suggests that their application scope will continue to broaden as our understanding of their properties and synthetic control improves.

Sustainable Synthesis Approaches for Phosphonate Methacrylates

In line with the growing emphasis on green chemistry, future research will focus on developing more sustainable and environmentally friendly methods for the synthesis of phosphonate methacrylates. Key objectives in this area include:

Use of Bio-based Feedstocks: The development of synthetic routes that utilize renewable resources, such as biomass-derived organic acids, to produce the monomer precursors. acs.org

Greener Reaction Conditions: The exploration of solvent-free reaction conditions, the use of less hazardous reagents, and the development of more energy-efficient synthetic processes.

Catalytic Methods: The design and implementation of highly efficient and recyclable catalysts to improve reaction yields and minimize waste generation.

By embracing the principles of green chemistry, the production of phosphonate methacrylates can be made more economically viable and environmentally responsible.

Q & A

Q. Basic Safety Guidelines

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., methacryloyloxyethyl bromide).

- PPE : Wear nitrile gloves and goggles; phosphonates can cause skin/eye irritation.

- Waste Disposal : Quench residual diazo compounds (if used) with aqueous NaNO₂/HCl before disposal .

How can researchers optimize reaction yields in multi-step syntheses of functionalized diethyl phosphonates?

Q. Advanced Experimental Design

- Kinetic Control : For phosphorylation steps, slow addition of alkylating agents (e.g., methacryloyloxyethyl bromide) minimizes oligomerization.

- Catalysis : Use Cu(I) catalysts (e.g., CuBr, 5 mol%) to enhance regioselectivity in radical-mediated acrylate additions.

- In Situ Monitoring : Employ TLC (Rf = 0.3–0.4 in 1:1 EtOAc/hexane) to track reaction progress and terminate at ~85% conversion to avoid decomposition .

How can researchers resolve contradictions in spectral data for diethyl phosphonate derivatives?

Q. Advanced Data Analysis

- Contradictory ¹H NMR Signals : If splitting patterns deviate from expected coupling constants (e.g., J ≠ 20–25 Hz), consider steric hindrance or conformational isomerism. Use variable-temperature NMR to identify dynamic effects.

- Mass Spec Discrepancies : For unexpected molecular ion peaks ([M+H]⁺), perform HRMS to distinguish between isobaric impurities (e.g., phosphorylated byproducts) .

What strategies mitigate competing reaction pathways during methacryloyloxyethylphosphonate synthesis?

Q. Advanced Mechanistic Insights

- Side Reactions : Competing acrylate polymerization can occur. Add inhibitors (e.g., 100 ppm hydroquinone) to the reaction mixture.

- Solvent Effects : Use polar aprotic solvents (DMF, acetonitrile) to stabilize transition states and suppress nucleophilic attack on the acrylate double bond.

- Thermodynamic Trapping : Lower reaction temperatures (−10°C) favor phosphonate formation over elimination pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.